Piperazine-2-carboxylic acid dihydrochloride
Overview
Description
Piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperazine-2-carboxylic acid dihydrochloride primarily targets the GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission across the synapses.
Mode of Action
The compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets leads to changes in the nerve signal transmission, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The affected biochemical pathway is the GABAergic system . This compound’s interaction with GABA receptors can influence the downstream effects of this pathway, including the modulation of neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of nerve signal transmission. By acting as a GABA receptor agonist, it can alter the normal functioning of the nervous system .
Biochemical Analysis
Biochemical Properties
Piperazine-2-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways and processes within the cell.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular processes, which may be due to the compound’s degradation or accumulation within the cells.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and overall cellular effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection, leading to spontaneous amide bond formation . Another method includes reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring .
Industrial Production Methods: In industrial settings, this compound is often produced by the kinetic resolution of racemic carboxamides using stereoselective amidases in whole bacterial cells . This method allows for the efficient production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions: Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: this compound is employed in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
- Pipecolinic acid
- 4-Boc-piperazine-2-carboxylic acid
- 2-piperazinecarboxylic acid
- 1-Boc-piperazine
- 1,4-Di-Boc-piperazine-2-carboxylic acid
- L-Pipecolic acid
- 2-Picolinic acid
- Isonipecotic acid
- Thiazolidine-2-carboxylic acid
Comparison: Piperazine-2-carboxylic acid dihydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes and its versatility in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in industrial and pharmaceutical applications.
Properties
IUPAC Name |
piperazine-2-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928174 | |
Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133525-05-0, 3022-15-9 | |
Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperazine-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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